molecular formula C10H8ClN3O B565563 Chloridazon-d5 CAS No. 1246818-99-4

Chloridazon-d5

Cat. No.: B565563
CAS No.: 1246818-99-4
M. Wt: 226.675
InChI Key: WYKYKTKDBLFHCY-RALIUCGRSA-N
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Description

Chloridazon-d5, also known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one-d5, is a deuterium-labeled derivative of chloridazon. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in the analysis of herbicides and their metabolites. The compound has a molecular formula of C10H3D5ClN3O and a molecular weight of 226.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloridazon-d5 involves the incorporation of deuterium atoms into the chloridazon molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms into the phenyl ring of chloridazon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carried out under stringent quality control measures to ensure the consistency and reliability of the compound for use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Chloridazon-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloridazon-d5 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Chloridazon-d5 exerts its effects primarily through its role as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the chloridazon molecule allows for precise quantification and tracing of the compound in various analytical applications. The molecular targets and pathways involved include the metabolic pathways of chloridazon and its derivatives, where this compound serves as a reference standard for accurate analysis .

Comparison with Similar Compounds

Chloridazon-d5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

This compound stands out due to its application as a stable isotope-labeled internal standard, providing unparalleled accuracy and reliability in analytical chemistry.

Properties

IUPAC Name

5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKYKTKDBLFHCY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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